n-Benzyl-n-ethylpiperidin-4-amine
Overview
Description
n-Benzyl-n-ethylpiperidin-4-amine: is an organic compound with the molecular formula C14H22N2 . It belongs to the family of piperidine derivatives and is characterized by the presence of a benzyl group and an ethyl group attached to the nitrogen atom of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Benzyl-n-ethylpiperidin-4-amine typically involves the alkylation of piperidine derivatives. One common method is the reaction of piperidine with benzyl chloride and ethyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. Purification is typically done using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: n-Benzyl-n-ethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce secondary amines.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed:
Oxidation: Formation of amides or ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
n-Benzyl-n-ethylpiperidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of n-Benzyl-n-ethylpiperidin-4-amine involves its interaction with molecular targets such as neurotransmitter receptors. The compound is believed to modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake. This modulation can affect various physiological processes, including mood, cognition, and motor function .
Comparison with Similar Compounds
4-Benzylpiperidine: Similar in structure but lacks the ethyl group on the nitrogen atom.
n-Benzylpiperidine: Similar but without the ethyl group.
n-Ethylpiperidine: Similar but without the benzyl group.
Uniqueness: n-Benzyl-n-ethylpiperidin-4-amine is unique due to the presence of both benzyl and ethyl groups on the nitrogen atom of the piperidine ring. This structural feature imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-benzyl-N-ethylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-2-16(14-8-10-15-11-9-14)12-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOMQFAVBBILEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355284 | |
Record name | n-benzyl-n-ethylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76167-64-1 | |
Record name | n-benzyl-n-ethylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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